molecular formula C10H10N2O B1354004 (2-Phenyl-1H-imidazol-4-yl)methanol CAS No. 43002-54-6

(2-Phenyl-1H-imidazol-4-yl)methanol

Cat. No. B1354004
CAS RN: 43002-54-6
M. Wt: 174.2 g/mol
InChI Key: GGRBEFVMJHQWFG-UHFFFAOYSA-N
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Description

“(2-Phenyl-1H-imidazol-4-yl)methanol” is a compound with the linear formula C10H10N2O . The title compound displays two predominant hydrogen-bonding interactions in the crystal structure .


Synthesis Analysis

Imidazoles, including “(2-Phenyl-1H-imidazol-4-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “(2-Phenyl-1H-imidazol-4-yl)methanol” involves hydrogen-bonding interactions in the crystal structure . The first interaction is between the unprotonated imidazole N atom of one molecule and the hydroxy H atom of an adjacent molecule. The second interaction is between the hydroxy O atom of one molecule and the imidazole N-H group of a corresponding molecule .


Physical And Chemical Properties Analysis

“(2-Phenyl-1H-imidazol-4-yl)methanol” has a molecular weight of 174.2 and a linear formula of C10H10N2O . It is a solid at room temperature and has a melting point of 144-146°C .

Scientific Research Applications

1. Proteomics Research

  • Application Summary : “(2-Phenyl-1H-imidazol-4-yl)methanol” is a specialty product used in proteomics research .

2. Structural Description Study

  • Application Summary : A study used 13C CPMAS NMR as a tool for full structural description of 2-Phenyl substituted imidazoles, including “(2-Phenyl-1H-imidazol-4-yl)methanol” and its analogs .
  • Methods of Application : The study synthesized a series of 2-phenylimidazolecarbaldehydes and their parent alcohols and studied them by detailed 1H and 13C NMR in solution and in the solid state . The apparent problem of fast tautomerization impeding the full structural description of the compounds by conventional 13C NMR measurements was overcome by using 13C CP-MAS NMR .

Safety And Hazards

“(2-Phenyl-1H-imidazol-4-yl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

(2-phenyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRBEFVMJHQWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435236
Record name (2-Phenyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1H-imidazol-4-yl)methanol

CAS RN

43002-54-6
Record name (2-Phenyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Pařík, T Chlupatý - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
Synthesis and properties of new imines and bisimines derived from 2‐phenyl‐1H‐imidazole‐4‐carbaldehyde and amines/diamines were studied. (2‐Phenyl‐1H‐imidazole‐4‐yl)…
Number of citations: 2 onlinelibrary.wiley.com
F Zareh, H Firouzabadi, M Gholinejad… - Journal of the Iranian …, 2023 - Springer
This review presents the applications of BaMnO 4 as an efficient oxidizing reagent in oxidation of organic compounds. Using BaMnO 4 , benzylic, aromatic allylic alcohols, propargylic …
Number of citations: 0 link.springer.com

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